GW3965

Catalog No.
S567592
CAS No.
405911-09-3
M.F
C33H31ClF3NO3
M. Wt
582 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW3965

CAS Number

405911-09-3

Product Name

GW3965

IUPAC Name

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid

Molecular Formula

C33H31ClF3NO3

Molecular Weight

582 g/mol

InChI

InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40)

InChI Key

NAXSRXHZFIBFMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Synonyms

GW 3965, GW-3965, GW3965

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Description

GW 3965 is a diarylmethane.
GW-3965 is a liver X receptor ligand.
  • Potential Anti-Cancer Properties: Some studies suggest RGX-104 may have anti-cancer properties. A 2008 study published in the journal Cancer Research investigated its effect on histone deacetylase (HDAC) enzymes, which are involved in cancer cell growth. The study found that RGX-104 inhibited the activity of certain HDAC enzymes in human leukemia cells []. However, further research is needed to determine its efficacy and safety in cancer treatment.

GW3965 is a synthetic compound classified as a liver X receptor agonist, specifically targeting the human isoforms of liver X receptor alpha and beta. Its chemical formula is C33H31ClF3NO3C_{33}H_{31}ClF_3NO_3, and it has a molecular weight of approximately 582.05 g/mol. The compound is recognized for its role in regulating cholesterol homeostasis and inflammatory responses in various biological systems. Structurally, it is characterized by a complex arrangement that includes a chloro and trifluoromethyl group, contributing to its unique pharmacological properties.

That modulate gene expression related to lipid metabolism and inflammation. For example, it has been shown to enhance the expression of genes involved in cholesterol efflux and fatty acid metabolism while inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha in certain cell types .

The compound's interaction with liver X receptors also influences the regulation of enzymes such as cholesterol 7-alpha-hydroxylase, which plays a critical role in bile acid synthesis and cholesterol metabolism .

  • Formation of the Core Structure: Initial reactions involve the creation of the diphenylethylamine framework.
  • Introduction of Functional Groups: Subsequent steps introduce the chloro and trifluoromethyl groups, which are crucial for biological activity.
  • Final Modifications: The last stages involve coupling reactions to form the complete structure of GW3965, ensuring high purity and yield.

Specific methodologies may vary based on laboratory protocols but generally follow established organic synthesis techniques.

GW3965 has several potential applications in biomedical research and therapeutic development:

  • Cholesterol Regulation: As a liver X receptor agonist, it is studied for its ability to manage cholesterol levels and prevent atherosclerosis.
  • Anti-inflammatory Therapy: Its capacity to modulate inflammatory responses makes it a candidate for treating conditions like sepsis or chronic inflammatory diseases.
  • Hypertension Treatment: Preliminary studies suggest that GW3965 may have utility in managing blood pressure through its effects on vascular reactivity .

Research on GW3965 has highlighted its interactions with various biological pathways:

  • Liver X Receptor Activation: GW3965 activates both liver X receptor alpha and beta, leading to significant changes in gene expression related to lipid metabolism and inflammation .
  • Cytokine Modulation: Studies indicate that GW3965 can attenuate the production of pro-inflammatory cytokines in immune cells, particularly in models of endotoxemia .
  • Vascular Effects: The compound has been shown to influence vascular smooth muscle responses, indicating potential cardiovascular benefits .

Several compounds share structural or functional similarities with GW3965. Here are some notable examples:

Compound NameChemical FormulaMechanism of ActionUnique Features
T0901317C22H25ClF3N2O3Liver X receptor agonistSelective for liver X receptor alpha
SR9243C28H30ClF3N2O4Liver X receptor agonistMore potent against LXR beta
GSK2033C23H24ClF3N2O4Liver X receptor agonistSelective LXR beta activity

Uniqueness of GW3965

GW3965 is distinguished by its high potency towards both liver X receptor isoforms (with EC50 values of 190 nM for liver X receptor alpha and 30 nM for liver X receptor beta) compared to other similar compounds . Its specific structural features contribute to its unique pharmacological profile, making it a valuable tool in research focused on lipid metabolism and inflammation modulation.

Molecular Formula and Weight

GW3965 is a synthetic liver X receptor (LXR) agonist with the molecular formula C₃₃H₃₁ClF₃NO₃ and a molecular weight of 582.0 g/mol for the free base form. Its hydrochloride salt (GW3965 HCl) has a molecular formula of C₃₃H₃₂Cl₂F₃NO₃ and a molecular weight of 618.5 g/mol. The compound’s structural complexity arises from its diarylmethane core, which includes a chlorine atom, trifluoromethyl group, and acetic acid moiety.

Table 1: Molecular Characteristics of GW3965

PropertyValue
Molecular FormulaC₃₃H₃₁ClF₃NO₃ (free base)
Molecular Weight582.0 g/mol (free base)
Hydrochloride FormulaC₃₃H₃₂Cl₂F₃NO₃
Hydrochloride Weight618.5 g/mol

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for GW3965 is 2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid. This name reflects its tertiary amine backbone, chloro-trifluoromethylbenzyl group, and diphenylethyl side chain, which are critical for its receptor-binding activity.

Physical and Chemical Properties

GW3965 exhibits limited aqueous solubility (<0.1 mg/mL in water) but is highly soluble in dimethyl sulfoxide (DMSO) (≥100 mg/mL). Its partition coefficient (LogP), calculated using the SMILES string C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4, is approximately 6.2, indicating high lipophilicity. The compound’s carboxylic acid group confers a pKa of ~4.5, enabling ionization under physiological conditions. Stability studies suggest GW3965 remains intact in DMSO at 4°C for months but degrades in aqueous solutions at pH >7.

Table 2: Physicochemical Properties

PropertyValue
Solubility (DMSO)≥100 mg/mL
Solubility (Water)<0.1 mg/mL
LogP (calculated)6.2
pKa~4.5 (carboxylic acid)

Synthesis and Structural Development

GW3965 was synthesized through a modular approach involving:

  • Core Assembly: Coupling 2-chloro-3-(trifluoromethyl)benzylamine with 2,2-diphenylethyl bromide to form the tertiary amine backbone.
  • Side Chain Addition: Introducing a propoxy linker via nucleophilic substitution, followed by esterification of the phenylacetic acid group.
  • Final Hydrolysis: Converting the ester intermediate to the free carboxylic acid under basic conditions.

Key innovations during development included optimizing the diphenylethyl group for LXR selectivity and the trifluoromethyl-chlorophenyl moiety for metabolic stability.

Structural Comparison with Other LXR Agonists

GW3965 is structurally distinct from other LXR agonists like T0901317 and LXR-623:

Table 3: Comparison of GW3965 with Other LXR Agonists

AgonistMolecular FormulaEC₅₀ (LXRα/LXRβ)SelectivityKey Structural Features
GW3965C₃₃H₃₁ClF₃NO₃190 nM / 30 nM>10-fold over PXR, CARDiaryl methane, acetic acid terminus
T0901317C₁₇H₁₂F₉NO₃S20 nM / 50 nMBinds PXR, FXRSulfonamide core, hexafluoropropanol
LXR-623C₂₁H₁₂ClF₅N₂24 nM / 179 nMBrain-penetrantImidazopyridine, chlorophenyl group

GW3965’s carboxylic acid group enhances hydrogen bonding with LXR’s ligand-binding domain (Arg305 and Glu281), while T0901317 relies on sulfonamide interactions. Unlike T0901317, GW3965 avoids off-target effects on pregnane X receptor (PXR).

Physiochemical Parameters and Partition Coefficients

GW3965’s high lipophilicity (LogP 6.2) facilitates membrane permeability but limits bioavailability. Its polar surface area (PSA) of 86 Ų suggests moderate blood-brain barrier penetration. The hydrochloride salt improves crystallinity and storage stability.

Table 4: Partition Coefficients and Solubility

ParameterValue
LogP6.2 (calculated)
LogD (pH 7.4)3.8
Polar Surface Area86 Ų
Solubility (Ethanol)<1 mg/mL

Receptor Binding Profile

GW3965, chemically known as 3-[3-[[2-Chloro-3-(trifluoromethyl)phenyl]methylamino]propoxy]benzeneacetic acid, represents a potent and selective non-steroidal agonist for liver X receptors [4] [6]. This synthetic compound exhibits distinct binding characteristics for the two liver X receptor isoforms, demonstrating preferential activity toward liver X receptor beta compared to liver X receptor alpha [4] [25].

The compound functions as a full agonist of both human liver X receptor alpha and liver X receptor beta in cell-based reporter gene assays, with the molecular formula C33H31ClF3NO3 and a molecular weight of 582.052 daltons [1] [4]. GW3965 was identified through focused libraries of tertiary amines using parallel array synthesis methodologies, specifically designed to recruit steroid receptor coactivator 1 to human liver X receptor alpha in cell-free ligand-sensing assays [13].

Binding Affinity for Liver X Receptor Alpha (EC₅₀ = 190 nM)

GW3965 demonstrates significant binding affinity for liver X receptor alpha with an EC₅₀ value of 190 nM in cell-based reporter gene assays [4] [6]. This binding affinity was determined through comprehensive pharmacological evaluation using human liver X receptor alpha expressed in cellular systems [13]. The compound recruits steroid receptor coactivator 1 to human liver X receptor alpha in a cell-free ligand-sensing assay with an EC₅₀ of 125 nM, confirming its potent interaction with this receptor subtype [9] [13].

Additional binding studies utilizing the LanthaScreen assay system have demonstrated consistent results, with GW3965 maintaining similar potency across different experimental methodologies [10]. The binding characteristics indicate that GW3965 functions as a full agonist rather than a partial agonist, achieving maximal receptor activation at saturating concentrations [4] [13].

Binding Affinity for Liver X Receptor Beta (EC₅₀ = 30 nM)

GW3965 exhibits markedly higher binding affinity for liver X receptor beta, with an EC₅₀ value of 30 nM in cell-based reporter gene assays [4] [6]. This represents approximately 6.3-fold greater potency compared to liver X receptor alpha, establishing liver X receptor beta as the primary molecular target for this compound [4] [25]. Time-resolved fluorescence energy transfer assays have confirmed this high-affinity interaction, with EC₅₀ values of 20 nM reported for liver X receptor beta [22] [27].

The preferential binding to liver X receptor beta has been consistently observed across multiple independent studies and experimental platforms [22] [25]. Crystal structure analysis of the liver X receptor beta-GW3965 complex has provided molecular-level insights into this high-affinity interaction, revealing specific binding modes that contribute to the enhanced potency [5] [28].

Receptor Selectivity Mechanisms

GW3965 demonstrates exceptional selectivity for liver X receptors compared to other nuclear receptor family members [4] [9]. Comprehensive nuclear receptor panel screening has revealed that GW3965 shows activity only against liver X receptors and pregnane X receptor, with greater than 10-fold selectivity favoring liver X receptors over pregnane X receptor in GAL4-reporter assays [9].

The selectivity profile encompasses testing against peroxisome proliferator-activated receptor alpha, peroxisome proliferator-activated receptor delta, peroxisome proliferator-activated receptor gamma, farnesoid X receptor, liver X receptor alpha, liver X receptor beta, retinoic acid receptor alpha, thyroid hormone receptor beta, vitamin D receptor, constitutive androstane receptor, androgen receptor, glucocorticoid receptor, mineralocorticoid receptor, and progesterone receptor [9]. This extensive selectivity screening confirms that GW3965 lacks significant off-target activity against other nuclear receptors [9].

The molecular basis for liver X receptor selectivity stems from specific structural features of the ligand-binding domains that accommodate GW3965's unique chemical scaffold [11] [20]. The high conservation between liver X receptor alpha and liver X receptor beta ligand-binding domains, with 77% sequence identity, contributes to the compound's activity against both isoforms while maintaining selectivity against other nuclear receptor subtypes [16] [20].

Receptor SubtypeEC₅₀ Value (nM)Assay TypeReference
Liver X Receptor Alpha (human)190Cell-based reporter geneCollins et al. 2002 [13]
Liver X Receptor Beta (human)30Cell-based reporter geneCollins et al. 2002 [13]
Liver X Receptor Alpha (cell-free)125LiSA (SRC1 recruitment)Chemical Probes Portal [9]
Liver X Receptor Beta (TR-FRET)20TR-FRET coactivatorXu et al. 2021 [22]

Structure-Activity Relationships

The structure-activity relationships of GW3965 have been extensively characterized through systematic medicinal chemistry approaches [10] [13]. The compound's tertiary amine structure provides the fundamental pharmacophore necessary for liver X receptor binding and activation [13]. Key structural elements include the 2-chloro-3-(trifluoromethyl)phenyl moiety, the diphenylethyl group, and the propoxy-linked benzeneacetic acid component [6] [7].

Structure-activity relationship studies have revealed that the carboxyl group of GW3965 is essential for receptor binding and can be oriented toward the exterior of the protein structure without compromising activity [27]. This positioning has been exploited in the development of GW3965-based molecular tools, including proteolysis-targeting chimeras, where the carboxyl group serves as an attachment point for linker molecules [27].

The trifluoromethyl substituent contributes significantly to the compound's binding affinity and selectivity profile [10]. Modifications to this region have been shown to alter both potency and isoform selectivity, with specific substitution patterns influencing the preferential binding to liver X receptor beta over liver X receptor alpha [11] [26].

Comparative analysis with other liver X receptor agonists, including T0901317, has revealed that GW3965 and T0901317 fit tightly within the liver X receptor binding site, making derivatization challenging while maintaining potency [10]. This tight binding characteristic distinguishes GW3965 from more recently developed agonist series that tolerate various modifications at specific positions [10].

Nuclear ReceptorActivitySelectivity Ratio
Liver X Receptor AlphaAgonist6.3-fold lower vs Liver X Receptor Beta [25]
Liver X Receptor BetaAgonistPrimary target [25]
Peroxisome Proliferator-Activated Receptor AlphaInactiveNo activity [9]
Peroxisome Proliferator-Activated Receptor DeltaInactiveNo activity [9]
Peroxisome Proliferator-Activated Receptor GammaInactiveNo activity [9]
Farnesoid X ReceptorInactiveNo activity [9]
Pregnane X ReceptorWeak Activity>10-fold selective for Liver X Receptor [9]

Molecular Interactions with Liver X Receptor Ligand-Binding Domain

Crystal structure analysis has provided detailed insights into the molecular interactions between GW3965 and the liver X receptor ligand-binding domain [5] [14] [28]. The liver X receptor beta structure in complex with GW3965 has been determined to 2.4 Angstrom resolution, revealing the precise binding mode within the ligand-binding pocket [5] [28].

The ligand-binding pocket of liver X receptor beta exhibits remarkable flexibility, capable of accommodating fundamentally different ligands through conformational adjustments [5] [28]. GW3965 occupies this pocket with its charged carboxyl group oriented in the opposite direction compared to other agonists such as T0901317, which binds to histidine-435 close to helix 12 [5] [28].

The binding pocket is predominantly hydrophobic but contains polar or charged residues at both ends of the cavity [5] [16]. GW3965 takes advantage of this architecture by positioning its charged group away from histidine-435, demonstrating the adaptability of the liver X receptor ligand-binding domain [5]. This binding orientation contributes to the compound's ability to induce the characteristic agonist conformation of helix 12 [5] [28].

Comparative structural analysis with the liver X receptor alpha-GW3965 complex has revealed similar binding modes, with the carboxyl group consistently oriented toward the protein exterior [14] [27]. The liver X receptor alpha ligand-binding domain adopts a homodimeric arrangement in crystal structures, previously thought to be stereochemically challenging [14]. These structural studies demonstrate that diverse chemical scaffolds, including GW3965, address common structural themes that lead to high binding affinity for liver X receptors [14].

The molecular interactions involve extensive lipophilic contacts between GW3965 and hydrophobic residues within the binding pocket [17]. Additionally, crucial hydrogen bonding interactions stabilize the agonist-bound conformation, particularly involving the carboxyl group of GW3965 [17]. These interactions collectively contribute to the stabilization of the transcriptionally active receptor state [5] [17].

PDB IDReceptorResolution (Å)Binding ModeConformational State
1PQ6 [28]Liver X Receptor Beta2.4Charged group opposite to His-435 [5]Agonist conformation (H12 fixed) [5]
3IPQ [14]Liver X Receptor AlphaNot specifiedCarboxyl group oriented toward protein exterior [27]Homodimeric form [14]

Conformational Changes Induced in Nuclear Receptors

GW3965 binding induces characteristic conformational changes in liver X receptors that are essential for transcriptional activation [5] [12] [29]. The primary conformational change involves the stabilization of helix 12, also known as the activation function-2 domain, in the agonist conformation [5] [28]. This conformational shift represents a fundamental mechanism of nuclear receptor activation and is critical for subsequent coactivator recruitment [29].

In the presence of GW3965, liver X receptors undergo a ligand-induced conformational change that increases their affinity for coactivator proteins while simultaneously decreasing interaction with corepressor complexes [29] [35]. This conformational switch is mediated by the repositioning of helix 12, which forms a lid over the ligand-binding pocket and creates the coactivator binding surface [16] [29].

The conformational changes extend beyond the immediate ligand-binding domain to affect the overall receptor architecture [29]. Ligand binding promotes the formation of transcriptionally active liver X receptor-retinoid X receptor heterodimers, with both ligand-binding domains adopting agonist conformations when appropriate ligands are present [16]. The heterodimer interface is stabilized through specific molecular contacts that differ from homodimer arrangements [16].

GW3965 binding also influences the dynamic behavior of liver X receptors, converting the flexible, multi-conformational ensemble characteristic of unliganded receptors into a more constrained, transcriptionally competent state [29] [36]. This stabilization is evidenced by nuclear magnetic resonance studies of related nuclear receptor systems, which demonstrate that agonist binding reduces conformational flexibility and stabilizes specific functional conformations [36].

The ligand-induced conformational changes have functional consequences for protein-protein interactions beyond coactivator recruitment [29]. GW3965 binding prevents the ubiquitination and degradation of liver X receptor alpha by disrupting interactions with breast cancer 1-associated RING domain 1 and breast cancer 1 protein complexes [29]. This stabilization mechanism ensures that activated receptors remain available for sustained transcriptional activity [29].

XLogP3

5.9

UNII

6JI5YOG7RC

Other CAS

405911-09-3

Wikipedia

Gw-3965

Dates

Last modified: 08-15-2023

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